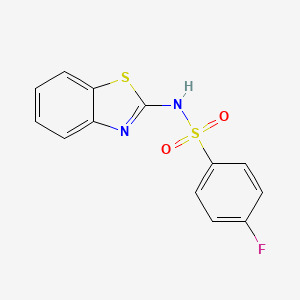![molecular formula C18H18ClFN2O2 B5598702 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5598702.png)
1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine, also known as CFPP, is a chemical compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties. CFPP has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The exact mechanism of action of 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine is not fully understood, but it is believed to involve the modulation of multiple cellular pathways. 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine has been shown to interact with various receptors and enzymes, including serotonin and dopamine receptors, as well as phosphodiesterases. 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine may also affect the expression and activity of transcription factors and signaling molecules, such as NF-κB and MAPKs. These actions may ultimately lead to changes in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine can have various biochemical and physiological effects depending on the cell type and experimental conditions. In cancer cells, 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine can induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In immune cells, 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine can suppress the production of pro-inflammatory cytokines and chemokines, as well as enhance the phagocytic activity of macrophages. In neuronal cells, 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine can enhance the survival and differentiation of cells, as well as protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It can also be easily synthesized and modified to generate new derivatives with potentially improved pharmacological properties. However, 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine also has some limitations, such as its potential cytotoxicity at high concentrations and its limited bioavailability in vivo. Therefore, careful dose-response studies and pharmacokinetic analyses are necessary to determine the optimal conditions for 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine experiments.
Zukünftige Richtungen
There are several future directions for 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine research, including the development of new derivatives with improved pharmacological properties, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its exact mechanism of action. 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine may also be useful as a tool compound for studying various cellular pathways and signaling molecules. In addition, the development of new delivery systems and formulations may enhance the bioavailability and efficacy of 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine in vivo.
Synthesemethoden
1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine can be synthesized through a multi-step process involving the reaction of 4-fluoroaniline with 2-chlorophenylacetic acid, followed by cyclization with ethylene diamine. The final product is obtained after purification and crystallization. The purity and yield of the compound can be optimized by using different solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through the modulation of multiple signaling pathways. 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine has also been investigated for its anti-inflammatory properties, as it can suppress the production of pro-inflammatory cytokines and chemokines in immune cells. In addition, 1-[(2-chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine has been studied for its neuroprotective effects, as it can enhance the survival and differentiation of neuronal cells.
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2/c19-16-3-1-2-4-17(16)24-13-18(23)22-11-9-21(10-12-22)15-7-5-14(20)6-8-15/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXAAMUKADMWQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)COC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(benzylideneamino)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5598628.png)
![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5598632.png)
![3-amino-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5598635.png)
![N-{[5-(3-methoxyphenyl)-3-isoxazolyl]methyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5598640.png)
![3-{2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5598647.png)
![2-(2,3-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5598659.png)
![3-[(dimethylamino)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5598673.png)
![2-{1-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5598676.png)
![({5-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5598684.png)
methanone](/img/structure/B5598686.png)

![N-{(3S*,4R*)-1-[(4'-hydroxy-4-biphenylyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}acetamide](/img/structure/B5598706.png)
![N-[3-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5598713.png)
![N-isopropyl-4-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzenesulfonamide hydrochloride](/img/structure/B5598727.png)